3-(3,4-dimethylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde
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Overview
Description
3-(3,4-Dimethylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by the presence of a 3,4-dimethylphenyl group and a phenyl group attached to the pyrazole ring, with an aldehyde functional group at the 4-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-dimethylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde typically involves the condensation of appropriate hydrazines with 1,3-diketones or β-ketoesters. One common method is the reaction of 3,4-dimethylphenylhydrazine with 1-phenyl-1,3-butanedione under acidic conditions, followed by oxidation to introduce the aldehyde group at the 4-position.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of catalysts and controlled reaction environments.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-Dimethylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, halogens (Cl₂, Br₂) for halogenation
Major Products Formed
Oxidation: 3-(3,4-Dimethylphenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid
Reduction: 3-(3,4-Dimethylphenyl)-1-phenyl-1H-pyrazole-4-methanol
Substitution: Various substituted derivatives depending on the electrophile used
Scientific Research Applications
3-(3,4-Dimethylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals, particularly in the treatment of diseases involving inflammation and microbial infections.
Industry: Utilized in the development of new materials and chemical processes, including the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 3-(3,4-dimethylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde is not fully understood. it is believed to interact with specific molecular targets and pathways, including:
Enzyme Inhibition: May inhibit certain enzymes involved in inflammatory pathways or microbial metabolism.
Receptor Binding: Could bind to specific receptors on cell surfaces, modulating cellular responses and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-(3,4-Dimethylphenyl)-1-phenyl-1H-pyrazole
- 3-(3,4-Dimethylphenyl)-1-phenyl-1H-pyrazole-4-methanol
- 3-(3,4-Dimethylphenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid
Uniqueness
3-(3,4-Dimethylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde is unique due to the presence of the aldehyde functional group at the 4-position of the pyrazole ring. This functional group imparts distinct chemical reactivity and potential biological activity compared to its analogs, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
3-(3,4-dimethylphenyl)-1-phenylpyrazole-4-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O/c1-13-8-9-15(10-14(13)2)18-16(12-21)11-20(19-18)17-6-4-3-5-7-17/h3-12H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYMDDEKDKOPGOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN(C=C2C=O)C3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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